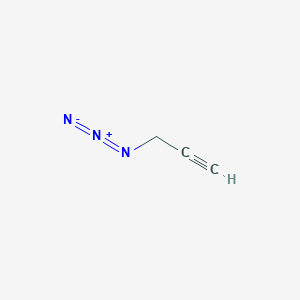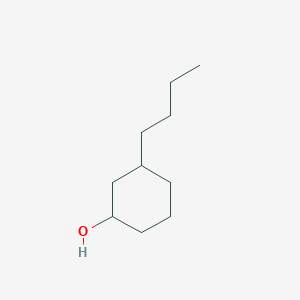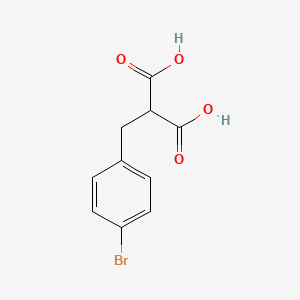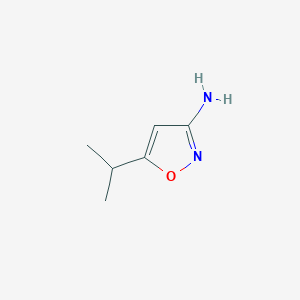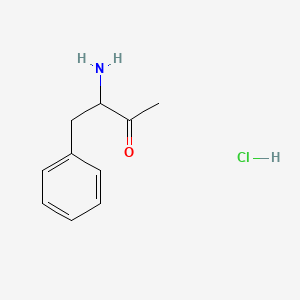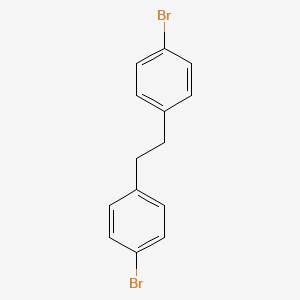
1,2-双(4-溴苯基)乙烷
描述
1,2-Bis(4-bromophenyl)ethane: is an organic compound with the molecular formula C14H12Br2 . It is a white crystalline solid at room temperature and is primarily used in organic synthesis. This compound is known for its role as an intermediate in the preparation of various organic materials, including polymers and pharmaceuticals .
科学研究应用
1,2-Bis(4-bromophenyl)ethane is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of biological pathways and as a precursor for biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
Target of Action
This compound is primarily used in organic synthesis reactions, serving as a reagent, catalyst, and intermediate .
Mode of Action
It is known that this compound plays a crucial role in the synthesis of other organic compounds, particularly those containing phenyl and bromine groups .
Biochemical Pathways
A related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (btbpe), has been studied for its atmospheric reactions initiated by the oh radical .
Pharmacokinetics
The compound is a solid at room temperature and is soluble in toluene .
Result of Action
It is known that this compound is used in the synthesis of other organic compounds .
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)ethane can be influenced by environmental factors. For instance, the compound’s solubility in different solvents can affect its reactivity and effectiveness in synthesis reactions .
生化分析
Biochemical Properties
1,2-Bis(4-bromophenyl)ethane plays a significant role in biochemical reactions, particularly in the field of molecular electronics. It has been used as a key intermediate in the synthesis of biphenylethane-based single-molecule diodes . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it can undergo free radical bromination and nucleophilic substitution reactions, which are catalyzed by specific enzymes
Cellular Effects
1,2-Bis(4-bromophenyl)ethane affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain signaling proteins, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins . These effects on cellular function highlight the compound’s potential in biomedical research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1,2-Bis(4-bromophenyl)ethane involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, 1,2-Bis(4-bromophenyl)ethane can induce changes in gene expression by interacting with DNA and transcription factors
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(4-bromophenyl)ethane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Bis(4-bromophenyl)ethane can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties . Additionally, the compound’s effects on cellular function can vary over time, depending on its concentration and exposure duration . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 1,2-Bis(4-bromophenyl)ethane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies . Understanding the dosage effects of 1,2-Bis(4-bromophenyl)ethane is essential for its safe and effective use in biomedical research.
Metabolic Pathways
1,2-Bis(4-bromophenyl)ethane is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can undergo metabolic transformations, leading to the formation of metabolites that may have different biochemical properties . . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its biochemical properties and mechanisms of action.
Transport and Distribution
The transport and distribution of 1,2-Bis(4-bromophenyl)ethane within cells and tissues are important factors that influence its biochemical properties. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding the compound’s distribution and its potential effects on cellular function. Additionally, the compound’s transport and distribution can influence its stability and degradation, affecting its long-term effects in biochemical research .
Subcellular Localization
1,2-Bis(4-bromophenyl)ethane exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications Additionally, the compound’s subcellular localization can affect its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions:
-
Homocoupling Reaction:
Reagents: Nickel(II) chloride, zinc powder, and triphenylphosphine.
Conditions: The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere at room temperature for 18 hours.
-
Electrochemical Synthesis:
Reagents: Tetrabutylammonium bromide, urea, and potassium hydroxide.
Conditions: The reaction is performed under an inert atmosphere with electrolysis in acetonitrile.
Industrial Production Methods: Industrial production of 1,2-Bis(4-bromophenyl)ethane typically involves large-scale homocoupling reactions using nickel catalysts and zinc powder in THF. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反应分析
Types of Reactions:
-
Substitution Reactions:
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substituted derivatives of 1,2-Bis(4-bromophenyl)ethane.
-
Oxidation Reactions:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Conducted in acidic or basic media.
Products: Oxidized forms of the compound, such as ketones or carboxylic acids.
-
Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Performed in anhydrous solvents under inert atmosphere.
Products: Reduced derivatives, potentially converting bromine atoms to hydrogen.
相似化合物的比较
- 1,2-Bis(4-chlorophenyl)ethane
- 1,2-Bis(4-fluorophenyl)ethane
- 1,2-Bis(4-iodophenyl)ethane
Comparison: 1,2-Bis(4-bromophenyl)ethane is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine or fluorine atoms. This makes the compound more reactive in certain substitution and coupling reactions. Compared to its chlorinated and fluorinated analogs, the brominated compound often exhibits higher reactivity and selectivity in organic synthesis .
属性
IUPAC Name |
1-bromo-4-[2-(4-bromophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPVMCAFPGETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503730 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19829-56-2 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



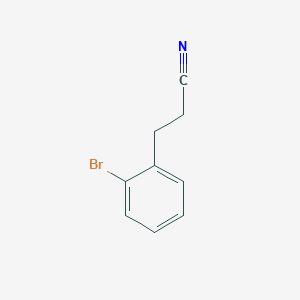

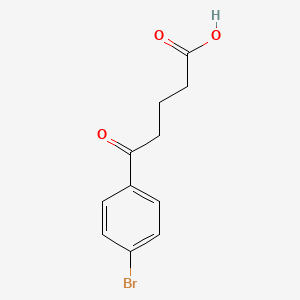

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)


